Pseudoanguillosporin A is a natural product found in Pseudoanguillospora with data available.
Pseudoanguillosporin A
CAS No.: 1159392-22-9
Cat. No.: VC3036283
Molecular Formula: C17H26O3
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159392-22-9 |
|---|---|
| Molecular Formula | C17H26O3 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | (3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol |
| Standard InChI | InChI=1S/C17H26O3/c1-3-4-5-6-7-8-13-9-14-12(2)16(18)10-17(19)15(14)11-20-13/h10,13,18-19H,3-9,11H2,1-2H3/t13-/m1/s1 |
| Standard InChI Key | CHHKGJIZUJUBDN-CYBMUJFWSA-N |
| Isomeric SMILES | CCCCCCC[C@@H]1CC2=C(C(=CC(=C2CO1)O)O)C |
| SMILES | CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C |
| Canonical SMILES | CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Pseudoanguillosporin A features an isochroman core structure with a distinctive 6-hydroxyhept-1-yl side chain at the C-3 position. This structural arrangement contributes to its biological activity and distinguishes it from related compounds. The absolute configuration of Pseudoanguillosporin A was determined through a combination of spectroscopic methods, including electronic circular dichroism (ECD) and time-dependent density functional theory (TDDFT) calculations.
Spectroscopic Characterization
The structural elucidation of Pseudoanguillosporin A involved multiple spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESIMS). These methods provided essential data for confirming the compound's molecular formula and structural arrangement.
Isolation and Characterization Techniques
Source Organism
Pseudoanguillosporin A is produced by the endophytic fungus Pseudoanguillospora sp. This organism belongs to a group of fungi that establish symbiotic relationships with plants, often producing bioactive compounds as part of their ecological interactions. The fungus was likely isolated from plant tissue and cultured under laboratory conditions to produce secondary metabolites for analysis.
Isolation Methodology
The isolation of Pseudoanguillosporin A typically involves several sequential steps:
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Cultivation of the fungal strain under controlled conditions
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Extraction of metabolites using organic solvents
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Initial fractionation using techniques such as column chromatography
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Further purification through high-performance liquid chromatography (HPLC)
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Final verification of purity through analytical techniques
This process follows standard natural product isolation procedures, with specific modifications tailored to the properties of isochroman compounds.
Structural Confirmation Methods
The absolute configuration of Pseudoanguillosporin A was determined through a combination of techniques, including Mosher's ester reaction and ECD spectroscopy supported by TDDFT calculations. These methods provided crucial information about the stereochemistry of the compound, which is essential for understanding its biological activity and structure-activity relationships.
Biological Activities
Anti-Phytopathogenic Properties
Pseudoanguillosporin A has demonstrated significant activity against several important plant pathogens. It has shown the broadest and strongest anti-phytopathogenic activity among related compounds, particularly against the bacterial pathogen Pseudomonas syringae . This property positions Pseudoanguillosporin A as a potential natural alternative to synthetic agricultural antimicrobials.
Antimicrobial Spectrum
The compound exhibits activity against both bacterial and fungal phytopathogens, including Xanthomonas campestris, Pseudomonas syringae, Phytophthora infestans, and Magnaporthe oryzae . This broad-spectrum activity is particularly valuable in agricultural applications, where crops may face multiple pathogen threats simultaneously.
Table 4.1. Antimicrobial Activity of Pseudoanguillosporin A Against Plant Pathogens
Comparison with Related Compounds
When compared to other structurally similar isochroman derivatives, Pseudoanguillosporin A demonstrates superior anti-phytopathogenic activity. This suggests that specific structural features, such as the hydroxyheptyl side chain, may play crucial roles in its biological efficacy .
Mechanism of Action
Molecular Targets
While the precise molecular mechanism of Pseudoanguillosporin A remains under investigation, research suggests that it may target cellular processes essential for pathogen survival and virulence. Isochroman compounds often interact with membrane components or enzymatic pathways, disrupting normal cellular functions in target organisms.
Structure-Activity Relationships
The relationship between the structure of Pseudoanguillosporin A and its biological activity provides valuable insights for future development of optimized derivatives. The isochroman core and specific side chain modifications appear to be essential for its antimicrobial properties, as evidenced by the varying levels of activity among related compounds.
Inhibition Mechanisms
Pseudoanguillosporin A likely exerts its antimicrobial effects through multiple mechanisms, potentially including:
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Disruption of cell membrane integrity
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Inhibition of essential metabolic pathways
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Interference with cellular energy production
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Disruption of cell wall synthesis
Further research into these mechanisms will enhance our understanding of how Pseudoanguillosporin A achieves its broad-spectrum activity.
Biosynthetic Pathways
Induction Factors
Research indicates that the biosynthesis of isochromanones, which are structurally related to Pseudoanguillosporin A, may be induced in response to fungal competition . This suggests that Pseudoanguillosporin A production might be part of the fungus's chemical defense system, activated under competitive environmental conditions.
Gene Clusters
The genes responsible for Pseudoanguillosporin A biosynthesis likely exist as a cluster in the genome of Pseudoanguillospora sp., as is typical for secondary metabolite production in fungi. Identification and characterization of these gene clusters would provide valuable insights into the regulation and optimization of Pseudoanguillosporin A production.
Research Applications
| Application | Target Crops | Benefits | Development Stage |
|---|---|---|---|
| Seed treatment | Multiple | Prevention of seedling diseases | Theoretical/Research |
| Foliar spray | Vegetables, grains | Control of bacterial and fungal pathogens | Theoretical/Research |
| Post-harvest treatment | Fruits, vegetables | Reduction of spoilage | Theoretical/Research |
| Soil amendment | Multiple | Suppression of soil-borne pathogens | Theoretical/Research |
Challenges in Development
Despite its promising activity, several challenges must be addressed before Pseudoanguillosporin A can be developed for commercial applications:
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Scalable production methods
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Formulation for agricultural use
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Stability under field conditions
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Regulatory approval and safety assessment
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Cost-effectiveness compared to existing solutions
Future Research Directions
Future research on Pseudoanguillosporin A should focus on:
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Optimization of production methods
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Development of synthetic routes
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Field trials to assess efficacy under real-world conditions
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Investigation of potential synergistic effects with other biocontrol agents
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Exploration of structure modifications to enhance activity or stability
Synthesis and Production Methods
Current Production Challenges
The production of Pseudoanguillosporin A faces several challenges, primarily related to yield and scalability. Current methods rely on fungal fermentation, which can be time-consuming and variable in output. Development of optimized fermentation conditions or synthetic routes would significantly enhance the availability of this compound for research and application.
Biotechnological Considerations
Advances in biotechnology offer promising alternatives for Pseudoanguillosporin A production. These include:
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Optimization of fermentation conditions
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Genetic engineering of producer strains
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Precursor feeding strategies
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Solid-state fermentation approaches
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Continuous production systems
Comparison with Structurally Related Compounds
Isochroman Derivatives
Pseudoanguillosporin A belongs to a broader class of isochroman compounds, many of which exhibit diverse biological activities. Structural comparisons with related compounds provide insights into structure-activity relationships and potential optimization strategies.
Related Natural Products
Several other natural products share structural similarities or biosynthetic origins with Pseudoanguillosporin A. These include various isochromanones such as soudanones H-I, which have been identified alongside isochromans in studies of marine fungi .
Table 9.1. Comparison of Pseudoanguillosporin A with Related Compounds
| Compound | Structural Similarities | Key Differences | Relative Activity |
|---|---|---|---|
| Pseudoanguillosporin A | Isochroman core | 6-hydroxyhept-1-yl side chain | Highest anti-phytopathogenic activity |
| Soudanones | Related biosynthetic origin | Isochromanone structure | Lower activity |
| Other isochromans | Basic core structure | Various side chain modifications | Variable activity |
Metabolic Profiling
The use of metabolic profiling techniques has facilitated the identification and characterization of Pseudoanguillosporin A and related compounds . These approaches allow researchers to explore the chemical diversity of fungal secondary metabolites and identify candidates for further investigation based on structural features or biological activities.
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